4-Chloro-2-(tributylstannyl)pyrimidine

Vue d'ensemble

Description

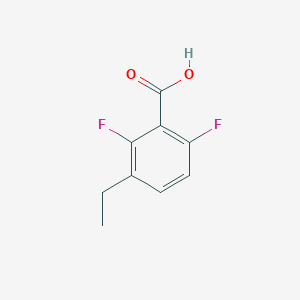

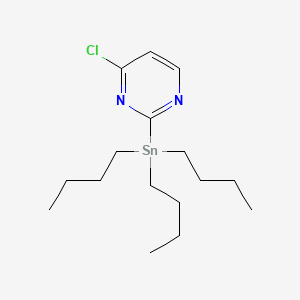

4-Chloro-2-(tributylstannyl)pyrimidine is an organotin compound . It has a molecular weight of 403.58 . It is a liquid in its physical form .

Synthesis Analysis

This compound is used in Stille coupling reactions . It can be used as one of the precursors in the synthesis of 2-aminopyridine oxazolidinones as potent and selective tankyrase (TNKS) inhibitors and the synthesis of canagliflozin, a novel inhibitor for sodium-dependent glucose cotransporter .Molecular Structure Analysis

The molecular formula of this compound is C16H29ClN2Sn . The InChI code is 1S/C4H2ClN2.3C4H9.Sn/c5-4-1-2-6-3-7-4;31-3-4-2;/h1-2H;31,3-4H2,2H3 .Chemical Reactions Analysis

This compound is used in Stille coupling reactions . This reaction is a key step in the synthesis of many complex organic compounds.Physical and Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 403.58 .Applications De Recherche Scientifique

Synthesis and Optical Properties

A study by Hadad et al. (2011) demonstrates the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines through a double cross-coupling reaction involving 4-Chloro-2-(tributylstannyl)pyrimidine. This process is followed by aldol condensation with aromatic aldehydes to explore the optical absorption and emission properties of these systems. The compounds exhibit strong emission solvatochromism, indicating their potential as colorimetric and luminescent pH sensors due to the formation of an intramolecular charge-separated emitting state (Hadad, Achelle, García‐Martínez, & Rodríguez‐López, 2011).

Stannylation and Cross-Couplings

Majeed et al. (1989) investigated the stannylation of pyrimidines, including the use of this compound, to form new carbon-carbon bonds via Pd(II)-catalyzed cross-couplings. This research highlights the compound's role in facilitating the synthesis of modified pyrimidines with potential applications in medicinal chemistry and material science (Majeed, Antonsen, Benneche, & Undheim, 1989).

Antiallergic Activity

Lesher, Singh, and Mielens (1982) explored the conversion of this compound into various N-substituted amino derivatives, demonstrating potential antiallergic activities. This work underscores the compound's application in the development of new therapeutics targeting allergic responses (Lesher, Singh, & Mielens, 1982).

Antibacterial Agents

Dave and Shah (2002) reported on the annellation of triazole and tetrazole systems onto pyrrolo[2,3-d]pyrimidines, employing this compound as a key intermediate. The synthesized compounds were assessed for their potential as antibacterial agents, illustrating the compound's contribution to the development of novel antimicrobial compounds (Dave & Shah, 2002).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

tributyl-(4-chloropyrimidin-2-yl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClN2.3C4H9.Sn/c5-4-1-2-6-3-7-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCLDHXYCXTOCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29ClN2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155191-66-5 | |

| Record name | 4-chloro-2-(tributylstannyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde](/img/structure/B2928777.png)

![N-[2-[[1-(4-Tert-butylphenyl)-2-methylpropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2928783.png)

![N-(2-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2928784.png)

![1-[(4-Ethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2928786.png)

![2-[5-(4-Chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2928788.png)

![2,5-dichloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2928790.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenylbutanamide](/img/structure/B2928794.png)

![(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2928795.png)